N'-[(2-chlorophenyl)methyl]-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide
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Overview
Description
N'-[(2-chlorophenyl)methyl]-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and aliphatic components, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(2-chlorophenyl)methyl]-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 2-chlorobenzylamine with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N'-[(2-chlorophenyl)methyl]-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
N'-[(2-chlorophenyl)methyl]-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N'-[(2-chlorophenyl)methyl]-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-2-hydroxy-2,2-diphenyl-1-ethanaminium chloride
- Benzyl cyanide
Uniqueness
N'-[(2-chlorophenyl)methyl]-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its trifluoromethyl group, in particular, enhances its stability and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O3/c19-14-4-2-1-3-12(14)9-23-16(26)17(27)24-10-15(25)11-5-7-13(8-6-11)18(20,21)22/h1-8,15,25H,9-10H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBBEBRYKOSPDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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